molecular formula C19H23N5O6S B2940502 Ethyl 4-((4-((5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 850935-97-6

Ethyl 4-((4-((5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2940502
CAS No.: 850935-97-6
M. Wt: 449.48
InChI Key: DHPNILFNRGTKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine-1-carboxylate core linked to a sulfonylphenyl group and a 5-cyclopropyl-1,3,4-oxadiazole carboxamide moiety. The 1,3,4-oxadiazole ring, substituted with a cyclopropyl group, may influence metabolic stability and steric interactions in biological systems .

Properties

IUPAC Name

ethyl 4-[4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O6S/c1-2-29-19(26)23-9-11-24(12-10-23)31(27,28)15-7-5-13(6-8-15)16(25)20-18-22-21-17(30-18)14-3-4-14/h5-8,14H,2-4,9-12H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPNILFNRGTKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes the following components:

  • Oxadiazole moiety : A five-membered heterocyclic compound known for its bioactivity.
  • Piperazine ring : Often associated with pharmacological properties such as antipsychotic and antidepressant effects.
  • Sulfonamide group : Commonly linked to antibacterial activity.

The chemical formula is C21H22N4O4SC_{21}H_{22}N_4O_4S, with a molecular weight of approximately 422.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that compounds containing similar structures exhibit significant antibacterial properties against various strains of bacteria.
  • Antitumor Activity : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The presence of the cyclopropyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects.
  • CNS Effects : The piperazine component is often linked to central nervous system activity. Compounds with similar structures have been studied for their anxiolytic and antidepressant effects.

Table 1: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of folic acid synthesis
AntitumorInduction of apoptosis in cancer cells
CNS EffectsModulation of neurotransmitter systems

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of related oxadiazole compounds in vitro against various cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Notably, the analogs demonstrated selectivity towards cancer cells over normal cells, highlighting their therapeutic potential while minimizing toxicity.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. This study revealed that the compound displayed significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was attributed to the disruption of bacterial folate metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Heterocyclic Ring

Key Compounds :

Ethyl 4-((4-((5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate () Difference: Replaces cyclopropyl with a methylthiomethyl group.

Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ()

  • Difference : Substitutes cyclopropyl with a 3,4-dimethylphenyl group.
  • Impact : The bulky aromatic substituent may enhance π-π stacking interactions but reduce solubility (LogP = 2.6 vs. cyclopropyl’s predicted lower value) .

(Z)-Ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate () Difference: Replaces oxadiazole with a benzo[d]thiazole ring containing methoxy and propargyl groups.

Piperazine Core Modifications

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

  • Difference : Lacks the sulfonylphenyl and oxadiazole groups; instead, features a 4-ethylpiperazine and chlorophenyl carboxamide.
  • Impact : Simplified structure reduces molecular weight (265.8 g/mol vs. ~450 g/mol for the target compound) but may decrease target specificity .

Ethyl 4-[(4-{[(2E)-6-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate ()

  • Difference : Incorporates a benzothiazole ring instead of oxadiazole.
  • Impact : The benzothiazole’s extended conjugation may enhance fluorescence properties, useful in imaging studies .

Structure-Activity Relationship (SAR) Insights

  • Cyclopropyl Group : Enhances metabolic stability due to its small, rigid structure, as seen in protease inhibitors .
  • Sulfonylphenyl Linker : Improves solubility and hydrogen-bonding capacity, critical for receptor binding .
  • Piperazine Ring : Adopts a chair conformation, optimizing spatial arrangement for interactions with hydrophobic pockets .

Q & A

Q. What are the key synthetic challenges in preparing Ethyl 4-((4-((5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including cyclopropane functionalization, oxadiazole ring formation, and sulfonylation. Key challenges include:

  • Oxadiazole ring stability : The 1,3,4-oxadiazole moiety is sensitive to hydrolysis under acidic/basic conditions. Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to minimize degradation .
  • Sulfonylation efficiency : Ensure stoichiometric control during sulfonyl chloride reactions. Monitor via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to confirm intermediate formation .
  • Piperazine coupling : Activate the carboxylate group with carbodiimide reagents (e.g., DCC or EDC) to enhance nucleophilic substitution with the piperazine ring .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • HPLC-MS : Use a C18 column with a mobile phase of methanol/water (70:30) + 0.1% formic acid to assess purity (>98%) and confirm molecular weight .
  • 1H/13C NMR : Key signals include the cyclopropyl protons (δ 0.8–1.2 ppm), oxadiazole-linked carbonyl (δ 165–170 ppm), and piperazine carbamate (δ 155–160 ppm) .
  • XRPD/TGA-DSC : Verify crystallinity and thermal stability (decomposition >200°C) to ensure batch consistency .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Keep at –20°C in amber vials under argon to prevent oxidation and moisture absorption .
  • Handling : Use nitrile gloves and fume hoods due to potential skin/eye irritation risks (Category 2A hazards) .

Q. What functional groups in this compound are most reactive, and how do they influence experimental design?

  • 5-Cyclopropyl-1,3,4-oxadiazole : Prone to ring-opening under strong nucleophiles (e.g., Grignard reagents). Avoid basic conditions during coupling reactions .
  • Sulfonylpiperazine : Acts as a leaving group in nucleophilic substitutions. Stabilize intermediates with tert-butyloxycarbonyl (Boc) protection during synthesis .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Reaction path search : Use density functional theory (DFT) to model transition states for oxadiazole cyclization (e.g., B3LYP/6-31G* level). ICReDD’s quantum chemical calculations can predict activation energies and guide solvent selection .
  • Machine learning : Train models on existing piperazine-carboxylate reaction datasets (e.g., yield vs. temperature/pH) to predict optimal conditions (e.g., 60°C, pH 6.5) .

Q. What experimental strategies resolve contradictions in synthetic yield data across studies?

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For example, acetonitrile may improve sulfonylation yields over DMF due to reduced side reactions .
  • In situ monitoring : Use FTIR to track carbamate formation (C=O stretch at ~1700 cm⁻¹) and adjust reagent ratios dynamically .

Q. How can mechanistic studies elucidate the compound’s reactivity in biological systems?

  • Isotope labeling : Incorporate ¹⁵N into the piperazine ring to trace metabolic pathways via LC-MS/MS .
  • Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., hCA-II) using fluorescence quenching to evaluate sulfonamide interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 85:15) to separate diastereomers .
  • Continuous flow reactors : Minimize racemization by reducing residence time during piperazine coupling (flow rate ≥2 mL/min) .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

  • Analog synthesis : Replace the cyclopropyl group with fluorinated rings (e.g., 3,5-difluorophenyl) and compare binding affinities via surface plasmon resonance (SPR) .
  • Molecular docking : Simulate interactions with kinase domains (e.g., PI3Kγ) to prioritize modifications enhancing hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.